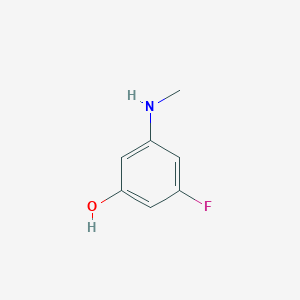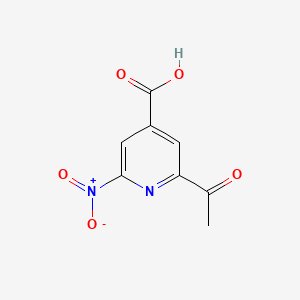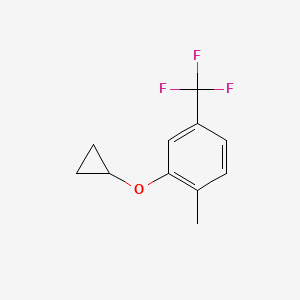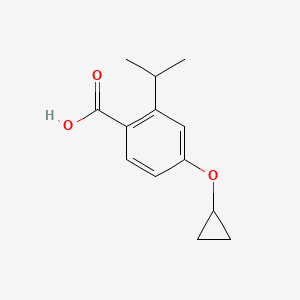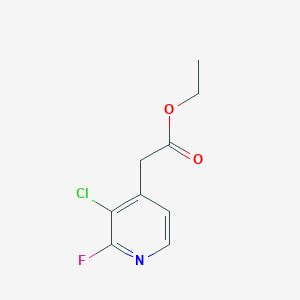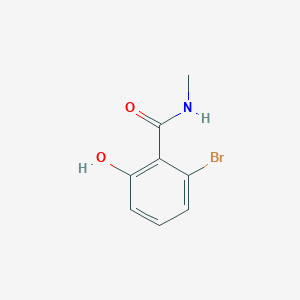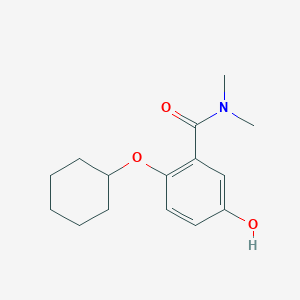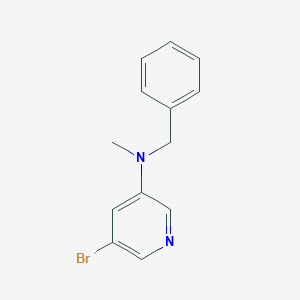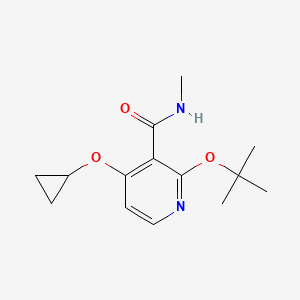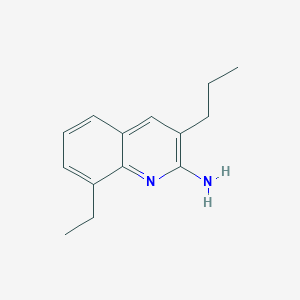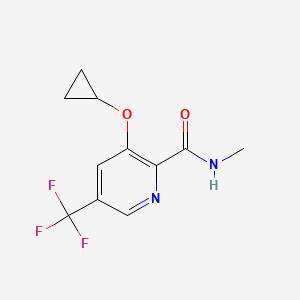
4-(2-Aminoethyl)-6-methoxypyridin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-6-methoxypyridin-2-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an aminoethyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions. This can be achieved using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through substitution reactions. For example, the aminoethyl group can be added via nucleophilic substitution using ethylenediamine, while the methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-6-methoxypyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-6-methoxypyridin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL involves its interaction with specific molecular targets and pathways. For example, its aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The methoxy and hydroxyl groups can also contribute to its binding affinity and specificity towards target molecules. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the methoxy and hydroxyl groups.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of the pyridine ring.
2-(4-Aminophenyl)ethylamine: Similar aminoethyl group but attached to a benzene ring instead of a pyridine ring.
Uniqueness
4-(2-Aminoethyl)-6-methoxypyridin-2-OL is unique due to the presence of the methoxy and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets and contribute to its potential as a versatile compound in various scientific research applications.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-5-6(2-3-9)4-7(11)10-8/h4-5H,2-3,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
RRKHGBYCKMPROS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=O)N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


